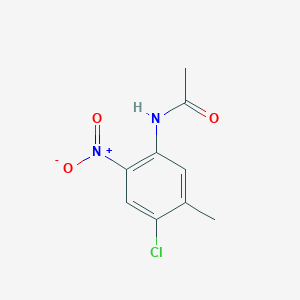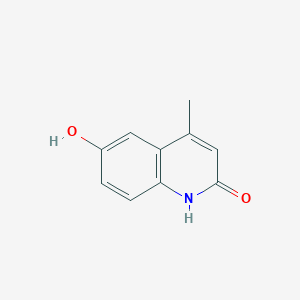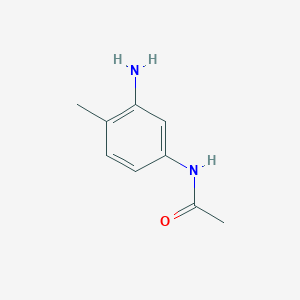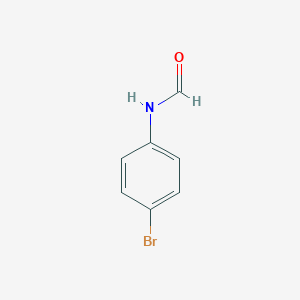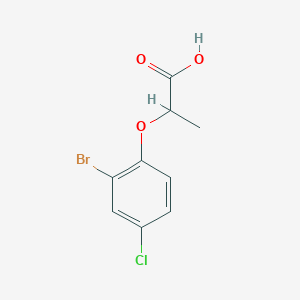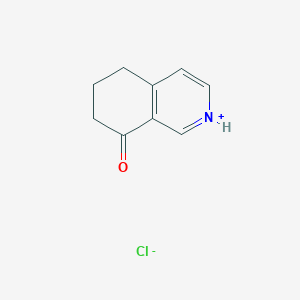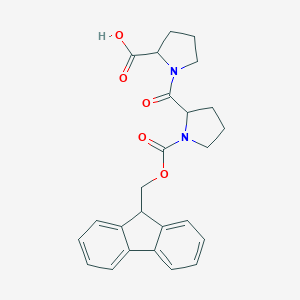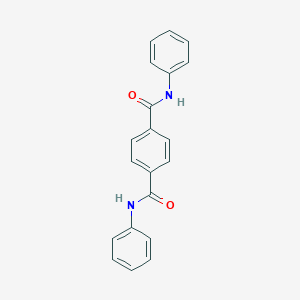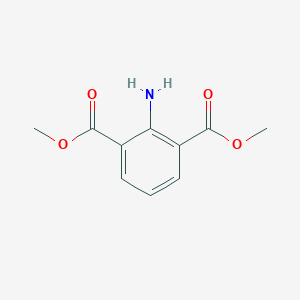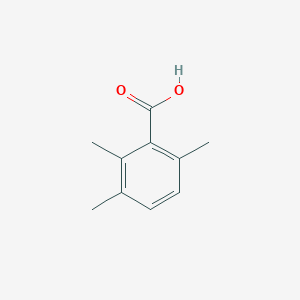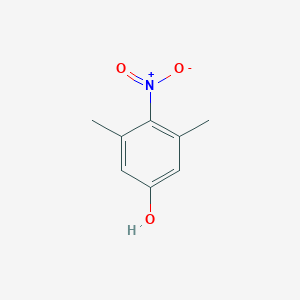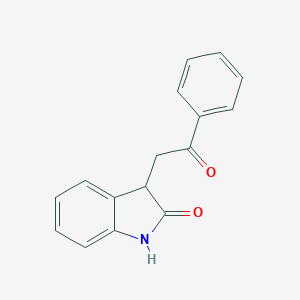
3-(2-Oxo-2-phenylethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-2-phenylethyl)indolin-2-one, also known as Oxindole, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. Oxindole is a derivative of indole, a naturally occurring compound that is found in many plants and animals.
Mechanism Of Action
The mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases, topoisomerases, and phosphodiesterases. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical And Physiological Effects
3-(2-Oxo-2-phenylethyl)indolin-2-one has been found to exhibit a wide range of biochemical and physiological effects. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to have antimicrobial activity against various bacteria and fungi. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have antiviral activity against certain viruses, such as the human immunodeficiency virus (HIV).
Advantages And Limitations For Lab Experiments
3-(2-Oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-(2-Oxo-2-phenylethyl)indolin-2-one also has some limitations, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biochemical and physiological effects of 3-(2-Oxo-2-phenylethyl)indolin-2-one in vivo.
Future Directions
There are several future directions for the study of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives. One direction is the development of new synthetic methods for 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives with improved biological activity and solubility. Another direction is the investigation of the mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives, particularly their interactions with enzymes and receptors in the body. Finally, the potential clinical applications of 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives, such as their use as anticancer or anti-inflammatory agents, should be further explored.
Synthesis Methods
3-(2-Oxo-2-phenylethyl)indolin-2-one can be synthesized through various methods, including the Bischler-Napieralski reaction, the Gassman indole synthesis, and the Fischer indole synthesis. The Bischler-Napieralski reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The Gassman indole synthesis involves the reaction of an aryl hydrazine with an α,β-unsaturated ketone. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Scientific Research Applications
3-(2-Oxo-2-phenylethyl)indolin-2-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been used as a building block for the synthesis of various organic compounds, such as chiral ligands, fluorescent dyes, and polymers.
properties
CAS RN |
842-27-3 |
|---|---|
Product Name |
3-(2-Oxo-2-phenylethyl)indolin-2-one |
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-phenacyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-9,13H,10H2,(H,17,19) |
InChI Key |
JOHSNURDMNSIER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
Other CAS RN |
842-27-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



